molecular formula C8H5F3N2O2S B1635481 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 338982-15-3

1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1635481
CAS RN: 338982-15-3
M. Wt: 250.2 g/mol
InChI Key: YBJKAEFBOTWXOW-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The synthesis of this compound involves several steps . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. The molar ratio of sodium cyanoacetate to N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate is 1:2.5. During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride replaces phosgene as an acylating reagent .


Molecular Structure Analysis

The molecular formula of this compound is C5H5F3N2 . The structure of the intermediates and product were confirmed by 1H-NMR .


Chemical Reactions Analysis

This compound undergoes regioselective alkyne cycloaddition reactions . It is also involved in the synthesis of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.1018 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactions with Carboxylic Acids Derivatives : Research by Turgut and Oecal (2002) explored the synthesis of 1,3,5-trisubstituted pyrazoles by reacting carboxylic acids derivatives with 1,4-dianion of methyl 2-thienyl ketone N-ethoxycarbonylhydrazone, leading to various pyrazole derivatives (Turgut & Oecal, 2002).

  • Structural and Spectral Investigations : Viveka et al. (2016) conducted experimental and theoretical studies on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, analyzing its structure using NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Antimicrobial and Antifungal Applications

  • Antifungal Activity : Du et al. (2015) synthesized novel pyrazole-4-carboxylic acid amides, which demonstrated moderate to excellent antifungal activities against various phytopathogenic fungi (Du et al., 2015).

  • Antimicrobial Evaluation : Aly (2016) reported the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, which exhibited moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).

Material Science and Coordination Chemistry

  • Coordination Complexes Synthesis : Radi et al. (2015) synthesized novel coordination complexes using pyrazole-dicarboxylate acid derivatives, providing insights into coordination/chelation and crystallization properties of these organic molecules (Radi et al., 2015).

Lithium Ion Battery Research

  • Functional Additives for Batteries : von Aspern et al. (2020) synthesized a methylated pyrazole derivative for high voltage application in lithium ion batteries, showing its effectiveness in improving cell cycling performance (von Aspern et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase . Enoyl reductase is an enzyme involved in the fatty acid synthesis pathway, playing a crucial role in the survival and virulence of certain pathogens.

Biochemical Pathways

The compound is likely to affect the fatty acid synthesis pathway, given its role in the synthesis of inhibitors for the enzyme enoyl reductase . The inhibition of this enzyme can disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption can include impaired cell growth and function.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in the fatty acid synthesis pathway due to the inhibition of the enzyme enoyl reductase . This could result in impaired cell growth and function, particularly in organisms that rely heavily on this pathway.

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances that could interact with the compound .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 . It is recommended to handle it with care, using personal protective equipment and avoiding release to the environment .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c1-13-6-3(2-4(16-6)7(14)15)5(12-13)8(9,10)11/h2H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJKAEFBOTWXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151674
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338982-15-3
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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